molecular formula C14H10N2O2 B1418156 2-(3-hydroxyphenyl)quinazolin-4(3H)-one CAS No. 911417-23-7

2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Cat. No. B1418156
CAS RN: 911417-23-7
M. Wt: 238.24 g/mol
InChI Key: XMXQFRPDUIBGED-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)quinazolin-4(3H)-one is a chemical compound with the CAS Number: 911417-23-7 . It has a molecular weight of 238.25 and its IUPAC name is 2-(3-hydroxyphenyl)-4(3H)-quinazolinone .


Synthesis Analysis

The synthesis of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one involves several steps. In one method, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one is represented by the InChI Code: 1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) .


Chemical Reactions Analysis

The chemical reactions of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one include a molecular weight of 238.24 g/mol . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a Log Po/w (iLOGP) of 1.83 . It is soluble with a Log S (ESOL) of -3.47 .

Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives, including 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate these compounds act as good corrosion inhibitors, with their efficiency increasing with concentration. Their inhibition mechanism involves chemical adsorption on the metallic surface, forming a protective layer, as evidenced by electrochemical methods, surface analysis, and UV–visible spectrometry (Errahmany et al., 2020).

Antioxidant Properties

Quinazolin-4(3H)-ones, including 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have shown significant antioxidant properties. The presence of hydroxyl groups on the phenyl ring enhances these properties, as indicated by various assays such as DPPH, ABTS, and TEACCUPRAC. These studies help understand the structure-antioxidant activity relationships in these compounds (Mravljak et al., 2021).

Antiviral Activities

Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona. Some compounds in this category have shown promising results, highlighting their potential in developing antiviral therapies (Selvam et al., 2007).

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives, such as 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have been explored for their antimicrobial properties. Studies demonstrate these compounds can be effective against various microbes like Bacillus subtilis, Escherichia coli, and Aspergillus niger, indicating their potential as antimicrobial agents (Chaudhary et al., 2020).

Antihypertensive Properties

Some quinazolin-4(3H)-one derivatives have been tested for their antihypertensive properties. These compounds have shown promising results in in vivo models, suggesting their potential as therapeutic agents for hypertension management (Rahman et al., 2014).

Antitumor Activity

Research into quinazolin-4(3H)-one derivatives has shown their effectiveness as antitumor agents. Some specific derivatives have been identified as broad-spectrum antitumors, effective against various cancer cell lines, indicating their potential in cancer therapy (Gawad et al., 2010).

Safety And Hazards

The safety information for 2-(3-hydroxyphenyl)quinazolin-4(3H)-one includes GHS07 Pictograms and a Signal Word of Warning . Hazard Statements include H302, H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

2-(3-hydroxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQFRPDUIBGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

To 2-(3-methoxyphenyl)quinazolin-4(3H)-one (11.6 g, 45.98 mmole) was added of CH2Cl2 (120 mL) and the mixture was cooled to −78° C. Then, a 1 M solution of BBr3 in CH2Cl2 (60 mL, 60.0 mmol) was added drop wise and the reaction was stirred at −78° C. for 1 h and then ambient temperature for 3 h. The reaction was re-cooled to −78° C. and cautiously quenched with MeOH (20 mL). The ice bath was removed and the system allowed to stir at ambient temperature for 0.5 h. The pH was adjusted to 7 with 10% w/w NaHCO3 solution. The solid was filtered, washed with ether, dried and then azeotroped from toluene (3 X) and dried under high vacuum overnight to give 2-(3-hydroxyphenyl)quinazolin-4(3H)-one. (11.0 g, mmol, 100%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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